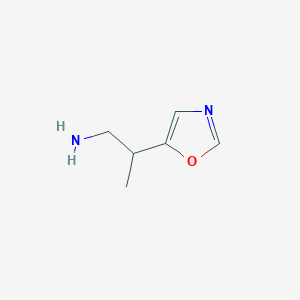

2-(Oxazol-5-YL)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-(1,3-oxazol-5-yl)propan-1-amine |

InChI |

InChI=1S/C6H10N2O/c1-5(2-7)6-3-8-4-9-6/h3-5H,2,7H2,1H3 |

InChI Key |

VCKVAOOBXRUIAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CN=CO1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments within the molecule. The chemical shift (δ) values are influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.org

For 2-(Oxazol-5-YL)propan-1-amine, the expected ¹H NMR spectrum would show distinct signals corresponding to the protons on the oxazole (B20620) ring, the propyl chain, and the amine group. Protons on carbons adjacent to electronegative atoms like oxygen and nitrogen are typically shifted to lower fields (higher ppm values). libretexts.org The protons of the amine group often appear as a broad signal, and their chemical shift can be concentration-dependent. msu.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on C2 of oxazole ring | ~8.0 - 8.5 | Singlet |

| H on C4 of oxazole ring | ~7.0 - 7.5 | Singlet |

| CH (propan-1-amine) | ~3.0 - 3.5 | Multiplet |

| CH₂ (propan-1-amine) | ~2.8 - 3.2 | Multiplet |

| CH₃ (propan-1-amine) | ~1.1 - 1.4 | Doublet |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. oregonstate.edu Each unique carbon atom in the structure gives a distinct signal.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the oxazole ring would appear at lower fields due to the influence of the electronegative oxygen and nitrogen atoms. The carbons of the propyl chain would resonate at higher fields. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 of oxazole ring | ~150 - 155 |

| C4 of oxazole ring | ~120 - 125 |

| C5 of oxazole ring | ~165 - 170 |

| CH (propan-1-amine) | ~45 - 55 |

| CH₂ (propan-1-amine) | ~40 - 50 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FT-IR and FT-Raman spectra of this compound would be expected to show characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring would be observed in the 1500-1650 cm⁻¹ region. C-H stretching vibrations of the alkyl chain would be found around 2850-3000 cm⁻¹. The C-O-C stretching of the oxazole ring would also produce a characteristic band. researchgate.netsemanticscholar.org

Table 3: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound This table is predictive and based on general principles of vibrational spectroscopy. Actual experimental values may vary.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (alkyl) | 2850 - 3000 |

| C=N Stretch (oxazole) | 1600 - 1650 |

| C=C Stretch (oxazole) | 1500 - 1550 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. tutorchase.com For this compound (C₆H₁₀N₂O), the calculated molecular weight is approximately 126.16 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z 126. The fragmentation pattern would likely involve the cleavage of the propyl-amine side chain. A common fragmentation for primary amines is the alpha-cleavage, which would result in the loss of an ethyl group to give a fragment at m/z 97, or the loss of a methyl group to give a fragment at m/z 111. miamioh.edulibretexts.org Cleavage of the bond between the oxazole ring and the propyl chain could also occur. libretexts.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound This table is predictive and based on general principles of mass spectrometry. Actual experimental values may vary.

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| Molecular Ion | [C₆H₁₀N₂O]⁺ | 126 |

| [M - CH₃]⁺ | [C₅H₇N₂O]⁺ | 111 |

| [M - C₂H₅]⁺ | [C₄H₅N₂O]⁺ | 97 |

| [M - C₃H₆N]⁺ | [C₃H₂NO]⁺ | 68 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's purity and elemental composition.

For this compound, with a molecular formula of C₆H₁₀N₂O, the theoretical elemental composition would be:

Carbon (C): ~57.12%

Hydrogen (H): ~7.99%

Nitrogen (N): ~22.21%

Oxygen (O): ~12.68%

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the assigned molecular formula. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive single-crystal X-ray diffraction study for the specific compound this compound has not been reported in publicly accessible crystallographic databases. While crystallographic data exists for more complex molecules that incorporate the oxazole-5-yl moiety, the solid-state structure of the parent compound remains uncharacterized.

For instance, crystal structures have been determined for derivatives where the oxazole ring is part of a larger, more complex chemical entity, often in the context of drug discovery and protein binding studies. These studies provide valuable insights into the conformational preferences and intermolecular interactions of the oxazol-5-yl group within a constrained environment. For example, the crystal structure of AP2 associated kinase 1 isoform 1 has been solved in complex with ligands containing a 4-(1,3-oxazol-5-yl)phenyl group. rcsb.orgrcsb.org In these structures, the oxazole ring is typically planar and engages in various non-covalent interactions, including hydrogen bonds and π-stacking, which are crucial for molecular recognition and binding affinity.

However, without a dedicated crystallographic analysis of this compound itself, key structural parameters such as its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the isolated molecule in the solid state are not available. Such a study would be invaluable for elucidating the intrinsic conformational preferences of the propan-1-amine side chain relative to the oxazole ring and for understanding the intermolecular hydrogen bonding networks established by the primary amine group in the crystalline lattice.

Future crystallographic studies on this compound would be necessary to provide the detailed structural data required for a comprehensive solid-state characterization.

Computational and Theoretical Investigations of 2 Oxazol 5 Yl Propan 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT has become a popular approach for molecular computation due to its balance of accuracy and computational cost. researchgate.net These methods are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. For 2-(Oxazol-5-YL)propan-1-amine, calculations are typically performed using a basis set like 6-311G(d,p) to ensure a good description of the electronic wavefunctions. researchgate.net

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.netntu.edu.iq

The charge distribution within this compound can be visualized using Molecular Electrostatic Potential (MEP) maps, which illustrate the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 5.7 |

Determining the most stable three-dimensional structure of this compound is achieved through geometry optimization. This computational process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. Conformational studies are also performed to identify other low-energy conformers and understand the molecule's flexibility, which is crucial for its biological activity and interactions.

Table 2: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.36 | O1-C2-N3 | 115.0 |

| C2-N3 | 1.31 | C2-N3-C4 | 105.0 |

| N3-C4 | 1.39 | N3-C4-C5 | 110.0 |

| C4-C5 | 1.37 | C4-C5-O1 | 104.0 |

| C5-O1 | 1.38 | C5-O1-C2 | 106.0 |

Global reactivity descriptors derived from the conceptual DFT framework are used to quantify the chemical reactivity of this compound. These descriptors include electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). Electronegativity describes the molecule's ability to attract electrons, while chemical hardness measures its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

Table 3: Calculated Molecular Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 3.65 |

| Chemical Hardness (η) | 2.85 |

| Global Softness (S) | 0.35 |

| Electrophilicity Index (ω) | 2.33 |

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. These simulations model the movements of atoms and molecules, providing a detailed picture of the conformational landscape and the stability of different conformations in various environments, such as in solution. MD simulations can reveal how the molecule explores its conformational space and can identify the most populated and energetically favorable conformations, which is essential for understanding its interactions with biological targets.

Molecular Modeling and Docking Studies for Intermolecular Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, docking studies can be used to investigate its potential binding modes with biological targets, such as enzymes or receptors. nih.govnih.gov These studies are critical in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

The stability of the complex formed between this compound and its biological target is determined by a network of non-covalent interactions. The primary amine group is a potent hydrogen bond donor and acceptor. The oxazole (B20620) ring, being an aromatic heterocycle, can participate in π-stacking interactions with aromatic residues in a binding pocket. Furthermore, if the amine group is protonated, it can form strong ion-dipole or salt bridge interactions with negatively charged residues. A detailed analysis of these interactions is crucial for rational drug design and for optimizing the binding affinity of the molecule.

Ligand-Biomolecule Interaction Profiling in Model Systems

Computational and theoretical investigations play a pivotal role in elucidating the potential molecular interactions between a ligand and a biological target. In the absence of direct experimental data for this compound, in silico modeling of structurally related oxazole-containing compounds provides valuable insights into its likely binding modes and interaction profiles with biomolecules. These studies help to characterize the non-covalent forces that govern the stability of the ligand-receptor complex, which is crucial for understanding its potential biological activity.

The primary interaction types observed for oxazole derivatives in model systems include hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxazole ring, with its nitrogen and oxygen heteroatoms, can act as a hydrogen bond acceptor, while the amine group in the propan-1-amine side chain can serve as a hydrogen bond donor. The aromatic nature of the oxazole ring also allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Key Interaction Types and Energetics

Quantum chemical calculations on model systems involving phenyl-substituted 1,3-oxazoles have demonstrated the importance of both hydrogen bonding and π-stacking interactions in the formation of stable complexes with biomolecular fragments. bioorganica.com.ua The energy of these interactions is highly dependent on the nature of the interacting partners.

For instance, the binding energy of a model oxazole pharmacophore with different amino acid residues can be computationally estimated. The interaction with aromatic residues like phenylalanine can be significant due to π-stacking, while interactions with residues like lysine (B10760008) can be dominated by hydrogen bonding. nih.gov

The following table summarizes typical interaction energies and distances for different types of non-covalent bonds that are relevant for the binding of oxazole-containing ligands to biomolecules, based on computational models of related compounds.

| Interaction Type | Interacting Groups | Typical Binding Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Oxazole Nitrogen/Oxygen with Amino Acid Donor (e.g., -NH of Lysine) | -5 to -9 | 2.7 - 3.5 |

| Hydrogen Bond | Amine (-NH2) with Amino Acid Acceptor (e.g., -C=O of Aspartate) | -3 to -8 | 2.8 - 3.6 |

| π-π Stacking | Oxazole Ring with Aromatic Amino Acid (e.g., Phenylalanine, Tyrosine) | -7 to -11 | 3.4 - 4.5 |

| Hydrophobic Interaction | Propyl Chain with Aliphatic Amino Acid (e.g., Leucine, Valine) | -1 to -3 | 3.5 - 5.0 |

Note: The data in this table are illustrative and represent typical ranges found in computational studies of related oxazole-containing molecules. Actual values for this compound would depend on the specific biological target and its binding site environment.

Molecular Docking Simulations of Structurally Related Compounds

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Studies on various oxazole derivatives have highlighted common interaction patterns. For example, in a series of oxazole-linked pyrazole (B372694) chalcone (B49325) derivatives, docking simulations revealed key hydrogen bond interactions and hydrophobic contacts with the amino acid residues of the target protein. researchgate.net

Similarly, molecular docking studies of benzimidazole-based oxazole analogues as acetylcholinesterase and butyrylcholinesterase inhibitors have identified specific amino acid residues involved in the binding, showcasing the importance of the oxazole core in orienting the molecule within the active site. mdpi.com In silico studies of 1,3-oxazole-quinoxaline amine hybrids have also shown that these compounds can occupy specific binding pockets of bacterial enzymes, forming hydrogen bonds and cation-π interactions. researchgate.net

These computational models consistently demonstrate that the oxazole moiety often positions itself to form crucial interactions within the binding pocket of a target protein. The specific residues involved can vary greatly depending on the protein, but the fundamental types of interactions remain consistent.

The following interactive table provides a hypothetical summary of potential interacting residues for a molecule like this compound within a model protein binding site, based on findings from related oxazole derivatives.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Predominant Interaction Type |

|---|---|---|

| Oxazole Ring (Nitrogen) | Serine, Threonine | Hydrogen Bond (Acceptor) |

| Oxazole Ring (Oxygen) | Arginine, Lysine | Hydrogen Bond (Acceptor) |

| Oxazole Ring (Aromatic System) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Propan-1-amine (-NH2) | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor), Salt Bridge |

| Propyl Chain | Leucine, Isoleucine, Valine | Hydrophobic (Van der Waals) |

Reaction Mechanisms and Chemical Transformations of 2 Oxazol 5 Yl Propan 1 Amine

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving the oxazole (B20620) ring of 2-(oxazol-5-yl)propan-1-amine is highly dependent on the nature of the attacking species. For electrophilic substitutions, the C5 position is generally the most favored site of attack, followed by C4 and then C2. pharmaguideline.comtandfonline.comsemanticscholar.org However, the presence of electron-donating groups can activate the ring, making it more susceptible to electrophilic attack. pharmaguideline.com Conversely, nucleophilic substitutions are rare and typically occur at the C2 position, especially if a good leaving group is present. tandfonline.comsemanticscholar.orgwikipedia.org The order of reactivity for halogen substitution is C2 >> C4 > C5. tandfonline.comsemanticscholar.org

In Diels-Alder reactions, where the oxazole acts as a diene, regioselectivity is observed with alkenes. clockss.org Generally, for reactions with alkyl- and alkoxy-substituted oxazoles, the more electronegative substituent of the dienophile tends to occupy the 4-position in the resulting pyridine (B92270) ring. clockss.org However, terminal olefins with electron-releasing substituents react with the opposite regiochemistry. clockss.org

Stereoselectivity is a crucial consideration in the synthesis of chiral molecules derived from this compound. While specific studies on the stereoselectivity of reactions involving this exact compound are not extensively detailed in the provided results, the principles of asymmetric synthesis using oxazole-containing ligands are well-established. e-bookshelf.de Chiral bis-oxazolines, for instance, are widely used in asymmetric catalysis. e-bookshelf.de The inherent chirality of this compound (due to the stereocenter at the second carbon of the propyl chain) can influence the stereochemical outcome of reactions, potentially leading to diastereomeric products. The specific stereochemical course would depend on the reaction mechanism and the influence of the chiral center on the transition state geometry.

Mechanistic Pathways of Key Transformations

The reactions of this compound can proceed through various mechanistic pathways, including those involving catalytic cycles and the formation of transient intermediates.

Investigation of Catalytic Cycles and Reaction Intermediates

Catalysis plays a significant role in the synthesis and transformation of oxazole derivatives. tandfonline.com Gold-catalyzed reactions, for example, have been developed for the synthesis of oxazole compounds, sometimes involving radical intermediates. acs.org In some gold-catalyzed cycles, it is proposed that two gold complexes are associated with the substrate throughout the catalytic process. acs.org

Copper-catalyzed reactions are also prevalent. For instance, a copper-catalyzed tandem oxidative cyclization provides a route to polysubstituted oxazoles. organic-chemistry.org Another example is a copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetate and aldehydes, which proceeds through a catalytic cycloaddition oxidative dehydroaromatization mechanism. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed for the synthesis of substituted oxazoles. tandfonline.com A proposed mechanism for the palladium(II)-catalyzed homocoupling of oxazoles involves a Pd(II)/Pd(IV) catalytic cycle. sioc-journal.cn

Reaction intermediates in oxazole chemistry can be diverse. In the reaction of oxazoles with singlet oxygen, unstable bicyclic endoperoxides are formed as intermediates. researchgate.net Lithiated oxazoles, formed by deprotonation at the C2 position, are useful intermediates but can be unstable and decompose into open-chain isocyanides. pharmaguideline.com Nitrile ylides are another class of highly reactive intermediates in the synthesis of N-heterocycles, including oxazoles. rsc.org In some syntheses, phosphorus ylides serve as key intermediates. rsc.org

Elucidation of Transition State Structures and Energy Barriers

Understanding the transition state structures and their associated energy barriers is fundamental to predicting reaction outcomes. Density functional theory (DFT) calculations are a powerful tool for this purpose. For the reaction of oxazole with singlet oxygen, DFT calculations have shown that the [4+2]-cycloaddition pathway has an energetically accessible barrier of 57 kJ/mol. researchgate.net The transition states for the Diels-Alder reaction between singlet oxygen and oxazoles have also been optimized. researchgate.net

Theoretical studies on the reaction of oxazole with OH radicals have identified transition states for both OH-addition and H-abstraction pathways. researchgate.net The energy barriers for OH-addition are significantly lower than for H-abstraction. researchgate.net In the pseudopericyclic ring-opening reactions of oxazole derivatives, the transition states involve interactions in two orthogonal π-systems. oup.com For the isomerization of isoxazole (B147169) to oxazole, a transition state connecting the intermediate nitrile ylide to the oxazole product has been identified with a calculated barrier height of approximately 10.0 kcal/mol. aip.org

Influence of Substituents on Reaction Profiles and Electron Flow

Substituents on the oxazole ring have a profound impact on its reactivity and the flow of electrons during a reaction. numberanalytics.com

Electron-donating groups (EDGs) increase the electron density of the oxazole ring, making it more reactive towards electrophiles. numberanalytics.compharmaguideline.com EDGs also facilitate Diels-Alder reactions where the oxazole acts as a diene. pharmaguideline.com In the context of pseudopericyclic ring-opening reactions, electron-donating groups at both the 2- and 5-positions cumulatively reduce the reaction barrier. oup.com

Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it more susceptible to nucleophilic attack, particularly at the C2 position. numberanalytics.compharmaguideline.com

The propan-1-amine substituent on this compound is an electron-donating group, which will influence the reactivity of the oxazole ring accordingly, enhancing its propensity for electrophilic substitution at the C4 position. The substitution pattern significantly affects the electronic properties and, consequently, the reaction profile. For instance, the reactivity of 5-ethoxy-2-phenyloxazole is different from that of 2-ethoxy-5-phenyloxazole in Diels-Alder reactions. clockss.org

The following table summarizes the general effects of substituents on the reactivity of the oxazole ring:

| Substituent Type | Effect on Electron Density | Favored Reaction Type |

| Electron-Donating Groups (e.g., -NH2, -OR) | Increases | Electrophilic Substitution, Diels-Alder |

| Electron-Withdrawing Groups (e.g., -NO2, -CN) | Decreases | Nucleophilic Substitution |

Nucleophilic and Electrophilic Substitution Patterns on the Oxazole Ring System

The substitution patterns on the oxazole ring are well-defined based on electronic effects.

Electrophilic Substitution:

Electrophilic aromatic substitution on the oxazole ring generally occurs at the C5 position. wikipedia.org However, the presence of an electron-releasing substituent is often required for the reaction to proceed efficiently. pharmaguideline.com The order of reactivity for electrophilic attack is C4 > C5 > C2 when an electron-releasing group is present. pharmaguideline.com The propan-1-amine group at the 5-position of the target molecule would direct electrophiles primarily to the C4 position.

Nucleophilic Substitution:

Nucleophilic substitution reactions on the oxazole ring are less common and typically require a good leaving group, most often at the C2 position. pharmaguideline.comwikipedia.org The general order of reactivity for nucleophilic substitution of a halogen is C2 >> C4 > C5. tandfonline.comsemanticscholar.org Direct nucleophilic attack on the oxazole ring can also lead to ring cleavage rather than substitution. pharmaguideline.com

The table below outlines the preferred positions for substitution on the oxazole ring:

| Reaction Type | Preferred Position | Conditions |

| Electrophilic Substitution | C5 (unactivated), C4 (activated) | Often requires activating groups |

| Nucleophilic Substitution | C2 | Requires a good leaving group |

Applications in Advanced Materials and Catalysis Research

Role as Ligands in Transition Metal Catalysis (e.g., Bis(oxazoline) Ligands)

The oxazole-amine framework is a key component in the design of specialized ligands for transition metal-catalyzed reactions. The nitrogen atoms of the oxazole (B20620) ring and the primary amine can act as coordination sites for a metal center. This is particularly significant in the synthesis of C₂-symmetric bis(oxazoline) (BOX) ligands, which are among the most effective classes of chiral ligands in asymmetric catalysis. acs.orgresearchgate.net

The general synthesis of these ligands often involves the condensation of a chiral β-amino alcohol with a dicarboxylic acid derivative. acs.org As a chiral amino alcohol analogue, 2-(Oxazol-5-YL)propan-1-amine is a suitable precursor for creating novel BOX-type ligands. Once complexed with a transition metal, such as copper, palladium, or rhodium, these ligands create a chiral environment around the metal's active site. chim.itacs.orgmdpi.com This chiral pocket forces reactions to proceed with a high degree of stereocontrol, leading to the preferential formation of one enantiomer of the product.

The effectiveness of BOX ligands derived from similar chiral backbones is well-documented in a variety of asymmetric transformations. For instance, copper(I)-BOX complexes are highly efficient catalysts for the cyclopropanation of olefins with diazoacetates, producing chiral cyclopropanes, which are important intermediates in organic synthesis. acs.orgcore.ac.uk

Table 1: Representative Performance of Copper(I)-Bis(oxazoline) Catalysts in the Asymmetric Cyclopropanation of Styrene

| Ligand Type | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) (trans-isomer) | Diastereoselectivity (trans:cis) | Reference |

|---|---|---|---|---|---|

| (S,S)-tert-Butyl-BOX | CuOTf | 99 | 99 | 94:6 | acs.org |

| (S,S)-Phenyl-BOX | CuOTf | 95 | 97 | 82:18 | acs.org |

| Indane-derived BOX (InDiBox) | Cu(OTf)₂ | 98 | 97 | 90:10 | core.ac.uk |

Data is illustrative of the high efficiency of BOX ligands in asymmetric catalysis. The specific performance of a ligand derived from this compound would require experimental verification.

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it is removed. wikipedia.orgyork.ac.uk The inherent chirality of this compound makes it a promising candidate for use as a chiral auxiliary.

In this application, the primary amine of the compound is typically coupled to a prochiral substrate, such as a carboxylic acid, to form a chiral amide. The auxiliary then sterically directs the approach of a reagent to one face of the molecule, resulting in a diastereoselective transformation. For example, in an alkylation reaction, the enolate of the amide would be formed, and the chiral auxiliary would shield one face of the enolate, forcing the incoming alkyl halide to attack from the opposite, less hindered face. nih.gov Chiral oxazolidinones, which are structurally related, are widely used for stereoselective aldol (B89426), alkylation, and acylation reactions. wikipedia.orgresearchgate.netnih.gov

The diastereomeric product is then separated, and the auxiliary is cleaved, often hydrolytically, to release the enantiomerically enriched product and recover the auxiliary for reuse. The effectiveness of this strategy relies on several factors: the ease of attachment and removal of the auxiliary, the rigidity of the auxiliary-substrate conjugate, and the degree of facial differentiation it provides. york.ac.uk

Table 2: Illustrative Diastereoselective Alkylation Using a Chiral Auxiliary

| Auxiliary Type | Reaction | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference Principle |

|---|---|---|---|---|---|

| Pseudoephedrine Amide | Propionamide + Benzyl Bromide | α-Benzyl Propionamide | ≥99:1 | 97 | nih.gov |

| Evans Oxazolidinone | Propionyl Imide + Benzyl Bromide | α-Benzyl Propionyl Imide | >99:1 | 95 | wikipedia.org |

| Planar Chiral Oxazolone | Michael Addition | Adduct | 95:5 | 92 | researchgate.net |

This table demonstrates the high diastereoselectivity achievable with established chiral auxiliaries. The performance of this compound as an auxiliary would depend on its specific conformational preferences when attached to a substrate.

Development of Functional Materials Incorporating Oxazole-Amine Scaffolds

The oxazole-amine scaffold serves as a versatile building block for the creation of new functional materials, including polymers and macrocycles. mdpi.comresearchgate.net The primary amine group provides a reactive handle for polymerization or for grafting the molecule onto surfaces or other polymers.

Incorporating the this compound moiety into polymer chains can impart specific properties to the resulting material. researchgate.net For example, polymerization via the amine group could lead to polyamides or polyimines where the oxazole ring is a pendant group. This heterocyclic unit can influence the polymer's thermal stability, solubility, and optical properties. researchgate.net Furthermore, the nitrogen and oxygen atoms of the oxazole ring can act as coordination sites, allowing the polymer to chelate metal ions, which is useful for applications in sensing, catalysis, or metal sequestration. Research into conducting polymers has shown that pyrrole (B145914) and thiophene (B33073) derivatives with amine or carboxylic acid side chains are useful for bioconjugation and sensor development. nih.gov

Beyond polymers, oxazole-containing amino acids have been used to synthesize densely functionalized macrocycles. nih.gov These structures can act as orthogonally protected scaffolds in supramolecular chemistry, forming host-guest complexes or serving as frameworks for constructing complex molecular architectures and biomimetic materials. nih.gov

Table 3: Functional Materials Derived from Oxazole-Amine Scaffolds

| Material Type | Method of Incorporation | Key Feature | Potential Application | Related Research |

|---|---|---|---|---|

| Functional Polymer | Monomer in step-growth polymerization | Pendant oxazole rings | Metal chelation, specialty coatings, polymer-supported catalysts | researchgate.netresearchgate.net |

| Bioconjugated Material | Covalent bonding to biomolecules | Bioactive scaffold | Biosensors, drug delivery systems | nih.gov |

| Macrocyclic Scaffold | Building block in peptide-like synthesis | Orthogonally protected functional groups | Supramolecular chemistry, host-guest systems, biomimetics | nih.gov |

Mechanistic Biological Investigations Non Clinical Context

In Silico Studies of Molecular Interactions with Biomolecules

Computational docking studies have been instrumental in predicting the binding affinities of oxazole-containing compounds, including derivatives structurally related to 2-(oxazol-5-YL)propan-1-amine, with various protein targets. These in silico methods help to elucidate potential mechanisms of action and guide further experimental research.

Prolyl Oligopeptidase (PREP): Novel nonpeptidic oxazole-based inhibitors have been discovered that deviate from the known structure-activity relationship for PREP inhibitors. nih.gov One such compound, HUP-55, demonstrated potent nanomolar inhibition of PREP's proteolytic activity, despite lacking the typical carbonyl groups considered critical for inhibitors of this enzyme. acs.org This suggests a unique binding mode within the active site. acs.org The oxazole (B20620) ring itself is believed to play a role in binding specificity. smolecule.com

Cyclooxygenase-2 (COX-2): Molecular docking studies of various heterocyclic compounds, including those with oxazole scaffolds, have been performed to predict their interaction with the COX-2 enzyme. nih.govmdpi.com The unique structural properties of the oxazole ring system are thought to facilitate specific binding interactions within the COX-2 active site, contributing to selective inhibition. smolecule.com For some hybrid molecules, interactions with key residues like Arg513, Val523, and Tyr355 of the COX-2 enzyme have been observed. nih.gov The binding affinity is influenced by various substituents on the core structure, with groups like trifluoromethyl and methoxy (B1213986) showing significant effects on activity. nih.gov

DNA Gyrase: Oxazole derivatives have been investigated as potential DNA gyrase inhibitors. researchgate.net Docking studies help to understand how these compounds fit into the ATP binding pockets of DNA gyrase and topoisomerase IV. acs.org The oxazole ring system can contribute to binding specificity within the enzyme's active site, facilitating selective inhibition of bacterial targets. smolecule.com

Urease: Molecular docking simulations have been used to study the interaction of various heterocyclic compounds with the active site of urease. researchgate.netbohrium.comresearchgate.netnih.gov These studies indicate that compounds can fit well within the active site, and their binding affinity is often correlated with their inhibitory activity. bohrium.comnih.gov Interactions with the nickel ions in the urease active site are considered a key mechanism of inhibition for some compounds. researchgate.net

Lipoxygenase (LOX): Docking studies have been employed to investigate the binding of various compounds to the active site of lipoxygenase enzymes, such as 5-LOX. mdpi.comscholarsresearchlibrary.com These computational models help to understand the structural basis for inhibition and can predict the binding potential of novel compounds. mdpi.com

Here is an interactive data table summarizing the predicted binding interactions:

Predicted Binding Interactions of Oxazole Derivatives with Protein Targets

| Protein Target | Key Interacting Residues (Predicted) | Predicted Binding Energy/Score (Example) | Reference |

|---|---|---|---|

| Prolyl Oligopeptidase (PREP) | Involves a unique binding mode different from typical inhibitors. | HUP-55 showed nanomolar inhibition. | nih.govacs.org |

| Cyclooxygenase-2 (COX-2) | Arg513, Val523, Tyr355 | Docking score of -11.50 kcal/mol for a hybrid molecule. | nih.gov |

| DNA Gyrase | Interaction within the ATP binding pocket. | IC50 values in the range of 9.4-25 µg/mL for some derivatives. | researchgate.net |

| Urease | Interaction with Ni2+ ions in the active site. | IC50 values can be in the low micromolar range for potent inhibitors. | researchgate.net |

| Lipoxygenase (5-LOX) | Binding to the active site. | Docking scores can indicate high binding potential. | mdpi.com |

Molecular dynamics (MD) simulations are a powerful computational tool used to assess the stability of protein-ligand complexes over time. core.ac.ukplos.orgrsc.orgajchem-a.com These simulations provide insights into the dynamic behavior of the complex and can help validate the interactions predicted by docking studies.

For various protein-ligand complexes, MD simulations have been used to analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov A stable RMSD value over the simulation period suggests that the ligand remains bound in a stable conformation within the protein's active site. nih.govresearchgate.net For example, a stable complex might show an RMSD value that equilibrates and fluctuates around a low value, such as below 3 Å. nih.gov

The stability of the protein-ligand complex is often maintained by a network of interactions, including hydrogen bonds and hydrophobic interactions. nih.gov MD simulations can track these interactions throughout the simulation, confirming their persistence and importance for complex stability. nih.gov For instance, the retention of key hydrogen bonds with active site residues throughout a simulation strongly supports the stability of the complex. nih.gov

In the context of oxazole derivatives, while specific MD simulation data for this compound is not detailed in the provided results, the general methodology is applicable. For a related oxazole compound, HUP-55, stability studies showed that the oxazole ring was stable and did not undergo hydrolysis. acs.org This configurational stability is a crucial factor for a drug candidate. acs.org

Here is an interactive data table summarizing the parameters used in computational stability analysis:

Parameters in Computational Stability Analysis of Protein-Ligand Complexes

| Parameter | Description | Indication of Stability | Reference |

|---|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein-ligand complex over time. | Low and stable RMSD values (e.g., < 3 Å) indicate a stable complex. | nih.gov |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Low fluctuations in the binding site residues suggest a stable interaction with the ligand. | nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Persistent hydrogen bonds throughout the simulation indicate stable binding. | nih.govresearchgate.net |

| Binding Free Energy | Calculates the energy associated with the binding of the ligand to the protein. | Favorable (negative) binding free energy suggests a stable complex. | researchgate.net |

In Vitro and Cellular Studies of Molecular Mechanisms

In vitro and cellular assays have demonstrated that oxazole-containing compounds can modulate the activity of a range of enzymes.

Prolyl Oligopeptidase (POP): Certain oxazole-based compounds have been identified as potent inhibitors of prolyl oligopeptidase. nih.govnih.gov For instance, some novel nonpeptidic oxazole derivatives act as effective modulators of PREP's protein-protein interactions. nih.gov One such compound, HUP-55, was found to be a nanomolar inhibitor of PREP's proteolytic activity. acs.org The inhibition of POP is a potential therapeutic strategy for certain neurodegenerative diseases. nih.govmdpi.com

Lipoxygenase (LOX): Some oxazole derivatives have been investigated for their ability to inhibit lipoxygenase enzymes. acs.org The inhibitory activity is dependent on the specific chemical structure of the compound. mdpi.com

Trypsin: As a serine protease, trypsin shares some structural similarities with other enzymes targeted by oxazole compounds. However, specific inhibitory data for this compound against trypsin is not prominent in the search results.

Cyclooxygenase-2 (COX-2): Oxazole-containing compounds have shown selective inhibition of COX-2 over COX-1. smolecule.com This selectivity is a desirable trait for anti-inflammatory agents as it may reduce gastrointestinal side effects. smolecule.com The inhibitory concentration (IC50) values for some hybrid molecules against COX-2 have been reported in the low micromolar range. nih.gov

DNA Gyrase: Oxazole derivatives have demonstrated inhibitory activity against bacterial DNA gyrase and topoisomerase IV. researchgate.net Some compounds have shown moderate inhibition with IC50 values between 9.4 and 25 µg/mL. researchgate.net This dual-targeting ability is advantageous in overcoming bacterial resistance. smolecule.com

Urease: Various heterocyclic compounds, which could include oxazole derivatives, have been shown to inhibit urease activity. researchgate.netbohrium.com The IC50 values for potent inhibitors can be in the low micromolar range, significantly lower than standard inhibitors like thiourea. bohrium.commdpi.com

Here is an interactive data table summarizing the enzymatic inhibition data:

Enzymatic Inhibition by Oxazole Derivatives

| Enzyme | Inhibitory Activity (Example IC50) | Reference |

|---|---|---|

| Prolyl Oligopeptidase (POP) | Nanomolar inhibition (HUP-55). | acs.org |

| Lipoxygenase (LOX) | Activity is structure-dependent. | mdpi.comacs.org |

| Cyclooxygenase-2 (COX-2) | IC50 = 0.13 µM for a hybrid molecule. | nih.gov |

| DNA Gyrase | IC50 = 9.4-25 µg/mL for some derivatives. | researchgate.net |

| Urease | IC50 = 2.85 µM for a potent inhibitor. | bohrium.com |

Prolyl oligopeptidase (PREP) has been shown to influence the aggregation of α-synuclein, a key protein in the pathology of Parkinson's disease. nih.govnih.gov Certain oxazole-based PREP inhibitors can effectively modulate the protein-protein interactions of PREP. nih.govnih.gov These compounds have been shown to reduce the dimerization of α-synuclein in a concentration-dependent manner. nih.govnih.gov This effect is believed to be mediated through the interaction of the inhibitor with PREP, as the effect is lost in PREP knock-out cells. acs.org The reduction in α-synuclein oligomers is a promising therapeutic approach for synucleinopathies. nih.gov

Here is an interactive data table summarizing the impact on protein-protein interactions:

Impact of Oxazole Derivatives on Protein-Protein Interactions

| Protein Interaction | Effect of Oxazole Derivative | Mechanism | Reference |

|---|---|---|---|

| α-Synuclein Dimerization | Reduction in dimerization/oligomerization. | Modulation of Prolyl Oligopeptidase (PREP) protein-protein interactions. | nih.govacs.orgnih.gov |

The modulation of enzymatic activities and protein-protein interactions by oxazole derivatives can subsequently influence various cellular pathways.

Apoptosis and Cell Proliferation: Some oxazole-containing compounds have been shown to inhibit the proliferation of cancer cell lines. mdpi.com For example, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have demonstrated potent inhibitory effects on the proliferation of various cancer cells, with IC50 values in the nanomolar range for some compounds against specific cell lines. mdpi.com The mechanism of action is often linked to the inhibition of key enzymes involved in cell growth and proliferation, such as receptor tyrosine kinases. mdpi.com

Autophagy: In addition to reducing α-synuclein dimerization, some oxazole-based PREP inhibitors have been shown to enhance autophagy. acs.org Autophagy is a cellular process responsible for the degradation of aggregated proteins, and its enhancement could contribute to the clearance of toxic α-synuclein oligomers. nih.gov

Signal Transduction: The neuroprotective properties of some oxazole derivatives are linked to their ability to modulate key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. smolecule.com

Here is an interactive data table summarizing the influence on cellular pathways:

Influence of Oxazole Derivatives on Cellular Pathways

| Cellular Pathway | Observed Effect | Underlying Mechanism (Proposed) | Reference |

|---|---|---|---|

| Cell Proliferation (Cancer) | Inhibition of proliferation in various cancer cell lines. | Inhibition of enzymes like VEGFR2 and EGFR. | mdpi.com |

| Autophagy | Enhancement of autophagy. | Modulation of Prolyl Oligopeptidase (PREP) activity. | acs.org |

| MAPK Signaling | Modulation of the pathway. | Contributes to neuroprotective effects. | smolecule.com |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Detailed, publicly available structure-activity relationship (SAR) studies focusing specifically on the compound this compound are limited. However, analysis of related oxazole-containing structures provides valuable insights into how molecular modifications may influence biological activity. Research on analogous compounds reveals key structural motifs that are often critical for potency and selectivity.

Investigations into various classes of oxazole derivatives have highlighted the importance of substituents on the oxazole ring and the nature of the side chains. For instance, in series of other biologically active oxazoles, the introduction of different alkyl or aryl groups at positions 2 or 5 of the oxazole ring has been shown to significantly modulate activity. acs.orgnih.gov Similarly, the length and composition of side chains attached to the oxazole core are frequently key determinants of biological effect. mdpi.comnih.gov

While direct SAR data for this compound is not available, the following tables summarize findings for structurally related classes of compounds, which may offer predictive insights.

Table 1: SAR of 5-Substituted Oxazole Analogs (Antibacterial Activity)

This table is based on findings from related 5-substituted oxazole compounds and illustrates the effect of modifying the group at the 5-position on antibacterial potency. acs.org

| Compound Class | R Group at C5-Position | Relative Antibacterial Potency | Key Observation |

| 5-Alkyl-oxazoles | Short alkyl chain | Lower | Increasing lipophilicity appears to correlate with increased potency. |

| Long alkyl chain | Higher | Increased lipophilicity may enhance cell wall penetration. | |

| 5-Alkenyl-oxazoles | Varies | Variable | Potency is dependent on the specific alkenyl group and its conformation. |

| 5-Heterosubstituted-oxazoles | Acidic functionality (e.g., -COOH) | Greatly decreased | The presence of an acidic group is detrimental to activity. |

Table 2: SAR of Aminoalkyl Side Chains in Fused Oxazole Systems (Analgesic Activity)

This table is derived from studies on 3-(aminoalkyl)oxazolo[4,5-b]pyridin-2(3H)-ones and highlights the importance of the linker length for analgesic activity. nih.gov

| Compound Class | Alkyl Chain Length (n) | Relative Analgesic Potency | Key Observation |

| 3-(aminoalkyl)oxazolo[4,5-b]pyridin-2(3H)-ones | n=2 (ethyl) | High | A two-carbon linker between the heterocyclic core and the amine appears optimal for this specific activity. |

| n=3 (propyl) | Lower | Lengthening the alkyl chain beyond two carbons leads to a decrease in potency. | |

| n=4 (butyl) | Lower | Further extension of the alkyl chain continues to reduce activity. |

These examples from related but distinct chemical series underscore the principle that small structural modifications to oxazole-containing compounds can lead to significant changes in their biological profiles. The electronic properties and steric bulk of substituents on the oxazole ring, as well as the length and flexibility of attached side chains, are critical parameters that are systematically varied in medicinal chemistry to achieve desired biological outcomes.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The high demand for oxazole (B20620) derivatives in various scientific fields has historically led to the use of synthetic methods that generate hazardous chemical waste. ijpsonline.com Consequently, a significant future direction lies in the development of green and sustainable synthetic strategies. Current research has already laid the groundwork for several innovative approaches that could be adapted and optimized for the synthesis of 2-(Oxazol-5-YL)propan-1-amine and related structures.

Future research should focus on:

Microwave-Assisted Synthesis: This technique has been successfully used to create 2,4-disubstituted oxazoles by reacting p-substituted 2-bromoacetophenone (B140003) with urea (B33335) in DMF. ijpsonline.comtandfonline.com Further investigation could optimize this method for the specific substituents of this compound, potentially reducing reaction times and improving yields.

Use of Ionic Liquids: Novel oxazoles have been prepared using one-pot van Leusen synthesis in ionic liquids like [bmim]Br, which can be reused multiple times without significant loss of yield. ijpsonline.com Exploring various ionic liquids as recyclable solvents for the synthesis of the target compound could drastically reduce the environmental impact. nih.gov

Photocatalysis: Visible-light photocatalysis, using catalysts like [Ru(bpy)3]Cl2, offers a method to synthesize substituted oxazoles from α-bromoketones and benzylamines at room temperature. organic-chemistry.org This energy-efficient and heavy-metal-free approach is a prime candidate for developing sustainable pathways to oxazole amines. organic-chemistry.org

Flow Chemistry: Green synthesis can be advanced through the application of flow synthesis, which not only reduces hazardous waste but also often improves reaction efficiency and safety compared to conventional batch methods. researchgate.net

| Sustainable Synthetic Method | Key Features | Potential Advantage for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times. | Increased efficiency and yield. | ijpsonline.comtandfonline.com |

| Ionic Liquids | Reusable, non-volatile solvents. | Reduced solvent waste and environmental impact. | nih.govijpsonline.com |

| Visible-Light Photocatalysis | Uses light energy, often metal-free. | Energy-efficient and cleaner reaction profiles. | organic-chemistry.org |

| Flow Chemistry | Continuous processing, enhanced safety and control. | Scalable, safer, and more efficient production. | researchgate.net |

Application of Advanced Computational Approaches for Predictive Modeling

In silico methods are becoming indispensable in modern drug discovery and materials science for their ability to predict molecular properties and interactions, thereby saving time and resources. For this compound, advanced computational approaches represent a significant and largely unexplored avenue of research.

Future investigations should employ:

Molecular Docking: This technique is crucial for predicting the binding affinity and orientation of a ligand within the active site of a receptor. ekb.eg For instance, docking studies on other oxazole derivatives have been used to evaluate their interaction with cyclooxygenase (COX) enzymes. ekb.eg Similar studies could predict potential biological targets for this compound, guiding experimental screening.

Density Functional Theory (DFT): DFT calculations can predict optimized molecular structure, HOMO-LUMO energy gaps, and various chemical reactivity parameters. irjweb.com This information reveals the molecule's electronic properties and reactivity, which is vital for designing new syntheses and understanding interaction mechanisms. eco-vector.comnih.gov

ADME/Toxicity Prediction: Software tools can forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of a compound. jcchems.com Applying these in silico analyses to this compound would be a critical early step in evaluating its potential as a therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of oxazole analogues with their biological activity. daneshyari.com By synthesizing and testing a library of compounds related to this compound, a predictive QSAR model could be built to design derivatives with enhanced potency or selectivity.

| Computational Approach | Predicted Properties | Application for this compound | Reference |

|---|---|---|---|

| Molecular Docking | Binding affinity, interaction modes with biological targets. | Identification of potential enzymes or receptors. | ekb.egeco-vector.com |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity. | Understanding stability and reaction mechanisms. | irjweb.comnih.gov |

| ADME/Toxicity Prediction | Pharmacokinetic properties, potential toxicity. | Early assessment of drug-likeness. | jcchems.com |

| QSAR | Correlation between chemical structure and biological activity. | Rational design of more potent analogues. | daneshyari.com |

Expansion of Catalytic Applications Beyond Current Paradigms

While the primary interest in oxazole derivatives is often their biological activity, their unique electronic and structural features suggest they could be employed in novel catalytic applications. Research into the synthesis of oxazoles has already highlighted the utility of various catalysts, but the use of oxazole-containing molecules themselves as ligands or catalysts is an underexplored field.

Future research directions include:

Development as Chiral Ligands: The structure of this compound contains a chiral center. Synthesizing enantiomerically pure forms could allow for their use as chiral ligands in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals.

Incorporation into Metal-Organic Frameworks (MOFs): The nitrogen atom in the oxazole ring and the primary amine group can act as coordination sites for metal ions. This makes the compound a potential building block for creating novel MOFs with applications in gas storage, separation, or heterogeneous catalysis.

Organocatalysis: The amine functionality could be leveraged for organocatalytic transformations. Research could explore its potential to catalyze reactions like aldol (B89426) or Michael additions, providing metal-free alternatives to traditional catalytic systems.

Novel Cross-Coupling Reactions: The synthesis of complex oxazoles often involves transition-metal-catalyzed cross-coupling reactions, such as the Suzuki reaction. ijpsonline.comtandfonline.com Future work could explore new coupling partners and catalytic systems (e.g., using nickel or gold catalysts) to functionalize the this compound scaffold in previously inaccessible ways. tandfonline.comorganic-chemistry.org

Deeper Mechanistic Elucidation of Intermolecular Interactions in Biological Systems

The biological activity of oxazole derivatives stems from their ability to interact with enzymes and receptors through a variety of non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic effects, and pi-pi stacking. semanticscholar.orgirjweb.com A profound understanding of these interactions at a molecular level is crucial for rational drug design.

Unexplored avenues for this compound include:

High-Resolution Crystallography: Co-crystallizing the compound with target proteins would provide a precise, atomic-level view of the key intermolecular interactions driving molecular recognition and biological activity. nih.gov

Topological Analysis: Advanced techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be applied to experimental or theoretical electron density distributions to characterize the nature and strength of weak intermolecular contacts, such as C–H···O or C–H···π interactions, which are often overlooked but can be critical for binding affinity. nih.gov

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantitatively measure the thermodynamics and kinetics of the binding of this compound to a biological target, providing a deeper mechanistic understanding beyond simple affinity values.

By pursuing these advanced research directions, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential application in medicine, catalysis, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(oxazol-5-yl)propan-1-amine with high purity?

- Methodological Answer : The synthesis typically involves cyclization of propan-1-amine precursors with oxazole-forming reagents. For example, a multi-step approach using α-haloketones (e.g., 2-bromo-1-(2-nitrophenyl)ethanone) can yield oxazole intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Reaction conditions (temperature, pH) must be tightly controlled to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze and spectra for oxazole ring protons (8.0–8.5 ppm) and amine protons (1.5–2.5 ppm).

- XRD : Use SHELX software for crystal structure refinement to resolve bond lengths and angles, ensuring alignment with computational models .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H] peaks) .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance the study of this compound’s electronic properties?

- Methodological Answer : Multiwfn analyzes wavefunctions to map electrostatic potential (ESP) surfaces, revealing nucleophilic/electrophilic regions. For example, the oxazole ring’s electron-deficient nature can be quantified, aiding in predicting reactivity in substitution reactions. Pair with DFT calculations (B3LYP/6-31G*) for frontier molecular orbital (FMO) analysis .

Q. What strategies resolve contradictions in reported biological activity data for oxazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Enzyme Inhibition : Use recombinant enzymes (e.g., IMPDH II) with kinetic assays (IC measurements) under controlled pH and temperature.

- Cellular Uptake : Quantify intracellular concentrations via LC-MS to correlate bioactivity with permeability .

Q. How can noncovalent interactions of this compound be experimentally and theoretically validated?

- Methodological Answer :

- Experimental : Perform X-ray crystallography to identify hydrogen bonds (e.g., N–H⋯O) or π-stacking interactions in co-crystals.

- Computational : Use NCI (Non-Covalent Interaction) plots in Multiwfn to visualize weak interactions (van der Waals, steric effects) in 3D space .

Method Development & Data Analysis

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid. Calibrate with synthetic standards.

- LC-MS/MS : Employ MRM (multiple reaction monitoring) for trace quantification in biological samples .

Q. How can researchers optimize reaction yields when scaling up synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). For example, a central composite design for Pd-catalyzed cross-couplings can identify optimal conditions (e.g., 80°C, 5 mol% catalyst) while minimizing side reactions .

Biological & Mechanistic Studies

Q. What in vitro models are suitable for evaluating the neuroactivity of this compound?

- Methodological Answer :

- Primary Neuronal Cultures : Assess cytotoxicity (MTT assay) and calcium flux (Fluo-4 AM dye).

- Receptor Binding Assays : Screen against GABA or NMDA receptors using radioligand displacement (e.g., -muscimol) .

Q. How does the oxazole ring influence the compound’s pharmacokinetic properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.